

# 2-Bromo-5-methoxyphenylboronic acid chemical structure

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## Compound of Interest

**Compound Name:** 2-Bromo-5-methoxyphenylboronic acid

**Cat. No.:** B1293152

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An In-depth Technical Guide to **2-Bromo-5-methoxyphenylboronic acid**

## Introduction

**2-Bromo-5-methoxyphenylboronic acid** is a versatile organoboron compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a boronic acid moiety on a phenyl ring, makes it a highly valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in the field of drug development and materials science. The compound is particularly noted for its role in palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds.

## Chemical and Physical Properties

The fundamental properties of **2-Bromo-5-methoxyphenylboronic acid** are summarized below. These data are essential for its handling, characterization, and application in synthetic protocols.

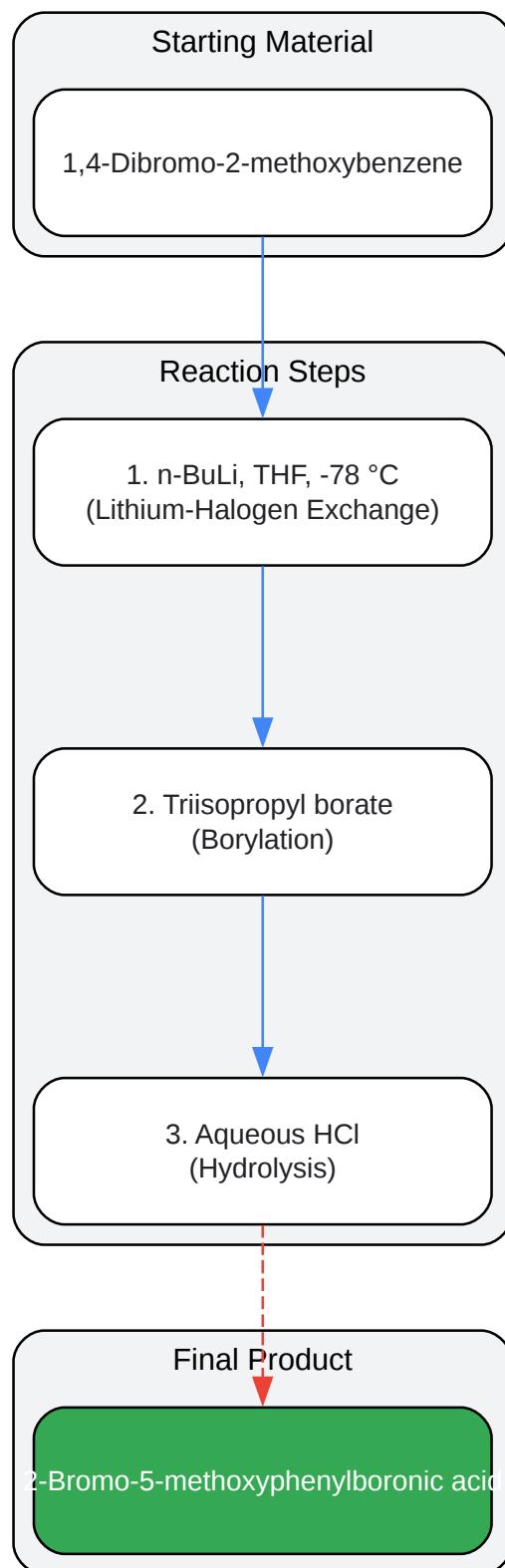
Property	Value	Reference
CAS Number	89694-44-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BBrO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	230.85 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	214-216 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	376.6 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.61 g/cm <sup>3</sup>	<a href="#">[1]</a>
InChIKey	BJQKEDXKQVNQPR- UHFFFAOYSA-N	<a href="#">[2]</a>

## Synthesis and Experimental Protocols

The synthesis of **2-Bromo-5-methoxyphenylboronic acid** can be achieved through various routes. A common and effective method involves the ortho-lithiation of a substituted bromoanisole followed by borylation.

## Logical Synthesis Workflow

The diagram below illustrates a representative synthetic pathway starting from 1,4-dibromo-2-methoxybenzene. This process involves a selective lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis to yield the final boronic acid.



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Caption: Synthetic workflow for **2-Bromo-5-methoxyphenylboronic acid**.

## Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids.

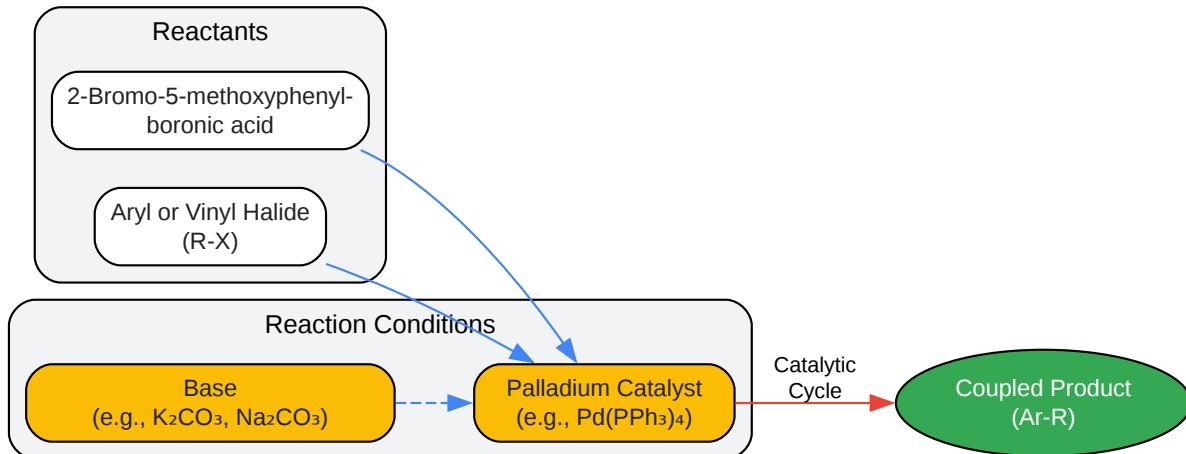
- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1,4-dibromo-2-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
- Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
- Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.
- Quench and Hydrolysis: The reaction is carefully quenched by the slow addition of 2M aqueous hydrochloric acid (HCl). The mixture is stirred vigorously for 1 hour until a precipitate forms.
- Isolation and Purification: The crude product is collected by vacuum filtration and washed with cold water and hexane. The solid is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure **2-Bromo-5-methoxyphenylboronic acid**.

## Applications in Organic Synthesis

**2-Bromo-5-methoxyphenylboronic acid** is a cornerstone reagent for Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for forming carbon-carbon bonds between  $sp^2$ -hybridized carbon atoms, making it indispensable in the synthesis of biaryls, polyolefins, and styrenes. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]

## Suzuki-Miyaura Cross-Coupling Workflow

The diagram below outlines the general workflow of a Suzuki-Miyaura reaction, highlighting the key components that interact to form the desired biaryl product.



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Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

The presence of the methoxy and bromo substituents on the boronic acid allows for precise control over the electronic and steric properties of the resulting coupled products, making it a strategic choice in multi-step syntheses for drug discovery and materials science.[\[3\]](#)

## Spectral Data

Detailed experimental spectral data for **2-Bromo-5-methoxyphenylboronic acid** is not consistently available in public databases. The following tables provide predicted Nuclear Magnetic Resonance (NMR) data based on computational models, which are valuable for preliminary characterization.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.60	d	1H	Ar-H
~7.15	d	1H	Ar-H
~6.90	dd	1H	Ar-H
~5.5-6.5	br s	2H	-B(OH) <sub>2</sub>

| ~3.85 | s | 3H | -OCH<sub>3</sub> |

Table 2: Predicted <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift (ppm)	Assignment
~160	Ar-C-O
~135	Ar-C-H
~130	Ar-C-B
~120	Ar-C-Br
~118	Ar-C-H
~115	Ar-C-H

| ~56 | -OCH<sub>3</sub> |

Disclaimer: The spectral data presented are predicted and should be confirmed by experimental analysis.

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## References

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